2,3-Dimethylbutane-1-sulfonamide
Description
Properties
Molecular Formula |
C6H15NO2S |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
2,3-dimethylbutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-5(2)6(3)4-10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) |
InChI Key |
MBCWPDFQUVEFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Common Approaches
- Sulfonyl Chloride Route: Reaction of amines with sulfonyl chlorides to form sulfonamides.
- Sulfur Dioxide Insertion: Using sulfur dioxide sources (e.g., potassium metabisulfite, DABSO) as sulfur sources under catalytic conditions.
- Direct C–H Functionalization: Recent advances allow direct sulfonamidation of C–H bonds.
- Multicomponent Reactions: Combining amines, sulfur dioxide equivalents, and electrophiles in one pot.
These methods vary in terms of reagent availability, reaction conditions, yields, and environmental impact.
Specific Preparation Methods for 2,3-Dimethylbutane-1-sulfonamide
Direct Sulfonylation of 2,3-Dimethylbutan-1-amine
The most straightforward approach involves reacting 2,3-dimethylbutan-1-amine with a sulfonyl chloride reagent under basic conditions to yield the sulfonamide.
| Parameter | Details |
|---|---|
| Amine | 2,3-Dimethylbutan-1-amine |
| Sulfonylating Agent | Sulfonyl chloride (e.g., chlorosulfonic acid derivative) |
| Base | Triethylamine or pyridine to scavenge HCl |
| Solvent | Dichloromethane, tetrahydrofuran, or ethyl acetate |
| Temperature | 0°C to room temperature |
| Reaction Time | 1 to 24 hours |
| Workup | Extraction, washing, purification by recrystallization or chromatography |
This method is widely used due to its simplicity and high selectivity. The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond.
Sulfur Dioxide Insertion Using Potassium Metabisulfite (K2S2O5)
A greener alternative involves the use of potassium metabisulfite as a sulfur dioxide source, combined with amines and nitro compounds under copper-catalyzed conditions to form sulfonamides.
- Copper catalyst facilitates S–N bond formation.
- Deep eutectic solvents (DES) or other green solvents can be used.
- High atom economy with minimal toxic by-products.
- Suitable for gram-scale synthesis with yields around 70–80%.
This method can be adapted for alkyl amines such as 2,3-dimethylbutan-1-amine, although steric hindrance from methyl groups may affect yield.
DABSO (DABCO-Bis(sulfur dioxide)) Mediated Synthesis
DABSO is a stable, solid sulfur dioxide surrogate that allows safe and efficient introduction of sulfonyl groups.
- Reaction of 2,3-dimethylbutan-1-amine with DABSO and an oxidant or coupling partner.
- May involve a one-pot, two-step process with intermediates.
- Often catalyzed by copper or palladium complexes.
- Reaction conditions optimized for electron-donating substituents, moderate steric hindrance tolerated.
This method is advantageous for its operational simplicity and safety profile.
Mechanochemical Palladium-Catalyzed Coupling
A recent green chemistry advance involves mechanochemical (grinding) methods combining potassium metabisulfite, amines, and aryl halides under palladium catalysis to produce sulfonamides.
- Enables solvent-free or minimal solvent conditions.
- Broad functional group tolerance.
- Can be scaled up efficiently.
- Potentially applicable to alkyl amines like 2,3-dimethylbutan-1-amine with appropriate aryl partners.
This method is promising but less commonly applied specifically to aliphatic sulfonamides.
Reaction Mechanism Insights
The sulfonamide bond formation generally follows:
- Activation of sulfur dioxide or sulfonyl precursor to form sulfonyl electrophile.
- Nucleophilic attack by the amine nitrogen on the electrophilic sulfur center.
- Elimination of leaving groups (e.g., chloride, bismuth salts).
- Formation of the stable sulfonamide S–N bond.
Catalysts such as copper or palladium facilitate the activation and coupling steps, improving yields and selectivity.
Experimental Data and Characterization
While direct experimental data for this compound is limited in open literature, analogous sulfonamides have been characterized by:
- Melting Points: Typically between 100–150°C depending on purity and substituents.
- Infrared Spectroscopy (IR): Characteristic sulfonamide NH stretching around 3200–3400 cm⁻¹ and strong S=O stretching bands near 1150 and 1350 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR shows NH proton signals and alkyl methyl/methylene signals; $$^{13}C$$ NMR confirms alkyl carbons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
These data confirm the successful synthesis and purity of sulfonamide compounds.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sulfonyl Chloride with Amine | 2,3-Dimethylbutan-1-amine + sulfonyl chloride, base, inert solvent, 0–25°C | Simple, high yield, scalable | Requires sulfonyl chloride, corrosive reagents |
| K2S2O5 Copper-Catalyzed Reaction | 2,3-Dimethylbutan-1-amine + K2S2O5 + nitro compound + Cu catalyst, DES solvent | Green, mild, good functional group tolerance | Moderate yields, catalyst required |
| DABSO-Mediated Synthesis | 2,3-Dimethylbutan-1-amine + DABSO + oxidant, Cu or Pd catalyst | Safe sulfur source, efficient | Catalyst and oxidant needed, steric effects possible |
| Mechanochemical Pd-Catalyzed | 2,3-Dimethylbutan-1-amine + K2S2O5 + aryl bromide + Pd catalyst, grinding | Solvent-free, scalable, green | Requires specialized equipment, less common |
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbutane-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylbutane-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Dimethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Research Findings and Limitations
Key Observations
- Structural saturation directly impacts molecular weight, stability, and intermolecular interactions.
- Stereochemistry (e.g., the (S)-configuration in the unsaturated analog) may critically affect biological activity, though this remains unexplored for the saturated derivative.
Data Gaps
- Experimental data (e.g., melting/boiling points, density) for both compounds are unavailable, limiting quantitative comparisons.
Biological Activity
2,3-Dimethylbutane-1-sulfonamide is a sulfonamide compound recognized for its biological activity, particularly as an antimicrobial agent. This article delves into its mechanisms of action, biological interactions, and potential therapeutic applications based on diverse research findings.
Sulfonamides, including this compound, primarily function by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition mimics para-aminobenzoic acid (PABA), blocking the active site of DHPS and preventing bacterial growth. The structural similarity to PABA allows sulfonamides to effectively compete for the enzyme's active site, leading to bacteriostatic effects.
Biological Interactions
Recent studies indicate that this compound interacts with various biological targets beyond DHPS. Notably, molecular docking studies have revealed its potential binding affinity to DNA gyrase in Escherichia coli, suggesting a broader spectrum of action against bacterial pathogens. The compound also exhibits interactions with other enzymes involved in critical metabolic pathways, enhancing its relevance in drug development.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria. Research indicates that it retains significant activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's effectiveness can be attributed to its ability to disrupt bacterial folate synthesis and potentially interfere with other metabolic processes .
Case Studies
- Antibacterial Efficacy : A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against common bacterial strains. The results showed that the compound exhibited notable inhibitory effects on bacterial growth, reinforcing its potential as a therapeutic agent .
- Complex Formation : Another investigation explored the interaction of sulfonamides with Ru(III) ions. The study found that coordination with Ru(III) significantly enhanced the antibacterial properties of this compound derivatives. This complexation improved the therapeutic index compared to uncoordinated sulfonamides, highlighting a novel approach for enhancing drug efficacy .
Comparative Analysis
To better understand the unique properties of this compound in relation to other sulfonamides, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Two methyl groups on butane backbone | Enhanced solubility and interaction with biological targets |
| N-Methyl-3,3-dimethylbutane-1-sulfonamide | One methyl group replaced by nitrogen | Altered reactivity due to nitrogen substitution |
| Sulfadiazine | Contains a pyrimidine ring | Broad-spectrum antibacterial activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Dimethylbutane-1-sulfonamide, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves sulfonation of 2,3-dimethylbutane followed by amidation. Key steps include:
- Sulfonation : Use chlorosulfonic acid or SO₃ under controlled anhydrous conditions to avoid side reactions (e.g., oxidation of branched alkanes) .
- Amidation : React the sulfonyl chloride intermediate with ammonia or amines. Temperature (<0°C) and stoichiometric excess of ammonia (≥1.5 equiv) are critical to minimize hydrolysis .
- Purification : Recrystallization from ethanol/water mixtures improves purity, with yields reported between 60–75% under optimized conditions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Look for characteristic signals: δ~1.2–1.4 ppm (methyl groups), δ~3.1–3.3 ppm (S–NH₂ protons), and absence of residual sulfonyl chloride (δ~5.0 ppm) .
- X-ray Crystallography : Resolve bond angles (e.g., S–N–C: ~117–120°) and torsion angles to confirm stereochemical fidelity. For example, O–S–O angles typically range 104–121° in sulfonamides .
Q. What solvent systems are optimal for chromatographic purification of sulfonamide derivatives?
- Methodological Answer : Use polar aprotic solvents (e.g., ethyl acetate/hexane gradients) for TLC or column chromatography. Adjust pH to 6–7 to prevent sulfonamide deprotonation, which reduces retention time variability .
Advanced Research Questions
Q. How can contradictions in reported NMR data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or trace impurities. Standardize protocols:
- Deuterated Solvent Consistency : Use CDCl₃ for non-polar environments or DMSO-d₆ for hydrogen-bonding studies.
- Spiking Experiments : Compare with authentic samples or add shift reagents (e.g., Eu(fod)₃) to confirm peak assignments .
Q. What mechanistic insights explain the regioselectivity of sulfonamide functionalization in branched alkanes?
- Methodological Answer : Computational modeling (DFT) and isotopic labeling (e.g., ¹⁵N-ammonia) can clarify:
- Steric Effects : Bulky 2,3-dimethyl groups favor sulfonation at the less hindered C1 position.
- Electronic Effects : Electron-rich sulfonyl intermediates stabilize amidation steps, as shown in Hammett studies .
Q. How do temperature and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Profiling : Monitor degradation via HPLC at pH 2–10. Stability peaks at pH 4–6 (t½ > 48 hrs), with hydrolysis dominant at extremes (pH <2 or >9) .
- Thermal Analysis : Use TGA/DSC to identify decomposition thresholds (>150°C in inert atmospheres) .
Guidance for Experimental Design
- Controlled Variables : Prioritize temperature, solvent polarity, and reagent purity to minimize batch-to-batch variability.
- Negative Controls : Include reactions without ammonia to detect residual sulfonyl chloride .
- Data Triangulation : Cross-validate spectroscopic results with crystallography or computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
